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Compound of Interest

Compound Name: 3-Amino-N,N-dimethylbenzamide

Cat. No.: B112486 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the expected Nuclear Magnetic Resonance (NMR)

spectroscopic data for 3-Amino-N,N-dimethylbenzamide. Due to the limited availability of

public domain experimental spectra for this specific compound, this note presents predicted ¹H

and ¹³C NMR data based on established principles of NMR spectroscopy and comparative

analysis with structurally related compounds. A comprehensive protocol for acquiring high-

quality NMR data for similar small organic molecules is also included.

Predicted NMR Spectroscopy Data
The chemical structure of 3-Amino-N,N-dimethylbenzamide is as follows:

The predicted ¹H and ¹³C NMR data are summarized in the tables below. These predictions are

derived from the known spectral data of N,N-dimethylbenzamide and the typical effects of an
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amino substituent on the chemical shifts of aromatic protons and carbons.

Table 1: Predicted ¹H NMR Data for 3-Amino-N,N-
dimethylbenzamide (in CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Protons Assignment

~7.15 t 1H H-5

~6.80 d 1H H-6

~6.75 s 1H H-2

~6.65 d 1H H-4

~3.80 br s 2H -NH₂

~3.05 s 6H -N(CH₃)₂

Note: The signals for the two methyl groups of the N,N-dimethylamide may be broadened or

appear as two separate singlets due to restricted rotation around the C-N amide bond.

Table 2: Predicted ¹³C NMR Data for 3-Amino-N,N-
dimethylbenzamide (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Carbon Assignment

~172 C C=O

~147 C C-3

~137 C C-1

~129 CH C-5

~118 CH C-6

~115 CH C-2

~114 CH C-4

~39, ~35 CH₃ -N(CH₃)₂
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Note: The chemical shifts of the N,N-dimethyl groups can be distinct due to hindered rotation.

Comparative NMR Data of Related Compounds
For reference, the experimental NMR data of N,N-dimethylbenzamide and its 3-substituted

derivatives are presented in Table 3. This data can be used to understand the influence of

different substituents on the chemical shifts of the aromatic ring.

Table 3: Experimental ¹H and ¹³C NMR Data for N,N-
dimethylbenzamide and Derivatives (in CDCl₃)

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

N,N-dimethylbenzamide
7.38 (s, 5H), 3.10 (s, 3H), 2.96

(s, 3H)

171.76, 136.34, 129.61,

128.54, 128.43, 127.11,

126.98

3-Chloro-N,N-

dimethylbenzamide[1]

7.45–7.25 (m, 4H), 3.10 (s,

3H), 2.98 (s, 3H)

170.0, 138.0, 134.4, 129.8,

129.7, 127.2, 125.1, 39.5,

35.4[1]

N,N-dimethyl-3-

nitrobenzamide[1]

8.32 – 8.23 (m, 2H), 7.76 (dt, J

= 7.6, 1.3 Hz, 1H), 7.65 – 7.57

(m, 1H), 3.14 (s, 3H), 3.00 (s,

3H)

169.05, 148.05, 137.94,

133.27, 129.84, 124.51,

122.37, 39.65, 35.64[1]

Experimental Protocol for NMR Data Acquisition
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of small

organic molecules like 3-Amino-N,N-dimethylbenzamide.

1. Sample Preparation:

Weigh approximately 5-10 mg of the solid sample of 3-Amino-N,N-dimethylbenzamide.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,
CDCl₃) in a clean, dry vial.
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution
for chemical shift referencing (0 ppm).
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Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.
Cap the NMR tube securely.

2. NMR Spectrometer Setup:

Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.
Place the sample in the NMR spectrometer's autosampler or manually insert it into the
magnet.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical
peaks.

3. ¹H NMR Data Acquisition:

Set the appropriate acquisition parameters, including:
Pulse sequence (e.g., zg30)
Spectral width (e.g., -2 to 12 ppm)
Acquisition time (e.g., 2-4 seconds)
Relaxation delay (e.g., 1-5 seconds)
Number of scans (typically 8 to 64, depending on sample concentration)
Acquire the Free Induction Decay (FID).

4. ¹³C NMR Data Acquisition:

Set the appropriate acquisition parameters for a proton-decoupled ¹³C experiment, including:
Pulse sequence (e.g., zgpg30)
Spectral width (e.g., 0 to 220 ppm)
Acquisition time (e.g., 1-2 seconds)
Relaxation delay (e.g., 2 seconds)
Number of scans (typically 128 to 1024 or more, as ¹³C has a low natural abundance).
Acquire the FID.

5. Data Processing and Analysis:

Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.
Phase the resulting spectra to obtain a flat baseline.
Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
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Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H
spectrum to deduce proton-proton connectivities.
Identify the chemical shifts of the carbon signals in the ¹³C spectrum and correlate them with
the molecular structure.

Visualizations
The following diagrams illustrate the key relationships and workflows involved in NMR

spectroscopy.
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NMR Experimental Workflow
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Molecular Structure

NMR Parameters
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NMR Data and Structural Information

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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